![molecular formula C11H13N3O2 B1481880 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2092583-18-9](/img/structure/B1481880.png)
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole scaffold include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles . Additionally, a fragmentation of the pyrazole ring gives access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Scientific Research Applications
Antioxidant and Antimicrobial Activities
Research into the antioxidant and antimicrobial activities of pyrazole derivatives highlights another significant application of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. Studies have synthesized new series of pyrazole-carbonitrile and oxadiazolyl derivatives, evaluating their potential in these areas. The results have shown that certain compounds exhibit high activity against bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, in addition to possessing notable antioxidant properties. This underscores the potential of pyrazole-based compounds in developing new antimicrobial and antioxidant agents, contributing to the fields of medicinal chemistry and pharmaceutical research (Bassyouni et al., 2012).
Mechanistic Insights and Theoretical Studies
Theoretical and mechanistic studies on the reactions involving pyrazole derivatives provide deep insights into the chemical processes and potential applications of these compounds. Research into the formation mechanisms, synthetic pathways, and the effects of various catalysts on the reactions of pyrazole-based compounds helps in understanding their chemical behavior and potential for synthesizing new molecules with desired properties. Such studies are crucial for advancing synthetic methodologies and for the development of novel compounds with potential applications in various scientific and industrial fields (Kolos et al., 2015).
properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-7-10-13(5-6-14(10)12-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCZWATMBTQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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